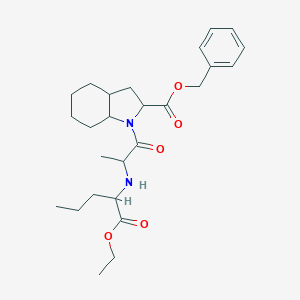

Perindopril Benzyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAYHAPFFQRGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554973 | |

| Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122454-52-8 | |

| Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Perindopril

This guide provides an in-depth exploration of the core physicochemical properties of perindopril, a leading angiotensin-converting enzyme (ACE) inhibitor. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized narrative grounded in scientific principles and field-proven insights. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data.

It is important to clarify a common point of nomenclature. Perindopril is a pro-drug that is chemically an ethyl ester .[1] It is most commonly formulated as one of two salts: perindopril erbumine (also known as perindopril tert-butylamine) or perindopril arginine .[2] This guide will focus on these commercially and scientifically relevant forms.

Molecular Structure and Salient Features

Perindopril's therapeutic efficacy is intrinsically linked to its molecular architecture. As a pro-drug, it is converted in the liver to its active metabolite, perindoprilat, which is a potent ACE inhibitor.[3] The key structural features include a bicyclic octahydroindole-2-carboxylic acid moiety and an L-norvaline ethyl ester side chain. The presence of a carboxylic acid group allows for the formation of various salts, enhancing the drug's stability and manufacturability.

Caption: Logical relationship between Perindopril and its common salt forms.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, stability testing, and ensuring bioavailability.

Melting Point

The melting point is a critical parameter for identifying a compound and assessing its purity. For perindopril erbumine, the melting point has been determined to be in the range of 126-128°C and 154-156°C in other reports.[4][5] This variation may be attributable to different polymorphic forms or experimental conditions.

| Property | Perindopril Erbumine | Source |

| Melting Point | 126-128°C | [5] |

| 154-156°C | [4] |

Experimental Protocol: Capillary Melting Point Determination

The choice of the capillary method is due to its simplicity, small sample requirement, and established use in pharmacopeial standards.

-

Sample Preparation: A small amount of finely powdered perindopril erbumine is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the substance begins to melt to when it becomes completely liquid.

This self-validating protocol ensures reproducibility through a calibrated instrument and a standardized observation procedure.

Solubility

Perindopril erbumine is classified as a Biopharmaceutics Classification System (BCS) Class 3 drug, which is characterized by high solubility and low permeability. It is freely soluble in water, alcohol, and chloroform.[3]

| Property | Value | Source |

| BCS Class | 3 | |

| Solubility | Freely soluble in water (60% w/w), alcohol, and chloroform. | [3] |

The high solubility of perindopril erbumine is attributed to the ionizable carboxylic acid group and the formation of the tert-butylamine salt, which readily dissociates in aqueous media.

Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a drug at different physiological pH values, which in turn influences its absorption and distribution. While the precise pKa value for perindopril is not explicitly stated in the reviewed literature, its chemical structure, containing a carboxylic acid group, defines it as an acidic compound. This acidic nature is fundamental to its ability to form stable salts with bases like tert-butylamine and L-arginine. The ionization of the carboxylic acid group is what drives its high solubility in aqueous environments.

Stability

The stability of perindopril is a critical attribute, with significant differences observed between its salt forms.

-

Comparative Stability: Perindopril arginine was developed to improve upon the stability of the erbumine salt. The arginine salt is reported to be 50% more stable, particularly in conditions of high temperature and humidity, and possesses a longer shelf life of 3 years compared to 2 years for the erbumine salt. This enhanced stability is a key consideration in formulation and packaging, especially for distribution in diverse climatic zones.

-

Thermal Stability and Degradation: Thermal analysis has shown that the main thermal degradation of pure perindopril erbumine has an activation energy of between 59 and 69 kJ/mol. Interestingly, when formulated in a tablet with excipients such as anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate, the activation energy for degradation increases to around 170 kJ/mol, indicating that these excipients contribute to the overall stability of the drug product.

-

Degradation Pathways: Perindopril has two primary degradation pathways: hydrolysis of the ethyl ester to form the active metabolite perindoprilat, and an intramolecular cyclization to form a diketopiperazine derivative. The presence of moisture tends to favor the hydrolysis pathway.

Caption: Major degradation pathways of Perindopril.

Polymorphism

Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact the physicochemical properties of a drug, including its solubility, dissolution rate, and stability. While the existence of polymorphism in perindopril has been noted in the literature, detailed characterization of specific polymorphs is not extensively covered in the initial search results. Further investigation into the polymorphic landscape of perindopril salts is a critical area for research and development to ensure consistent product quality and performance.

Analytical Methodologies for Characterization

A variety of analytical techniques are employed to determine the physicochemical properties of perindopril and to quantify it in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of perindopril, offering high sensitivity and specificity for both assay and impurity profiling.[3]

Typical Experimental Protocol: RP-HPLC for Perindopril Assay

This protocol is a self-validating system as it includes system suitability parameters to ensure the performance of the chromatographic system before sample analysis.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 65:35 v/v) is a typical mobile phase composition.

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.

-

Detection: UV detection at a wavelength of 215 nm is suitable for perindopril.[4]

-

Sample Preparation: Standard and sample solutions are prepared in a suitable diluent (e.g., the mobile phase) to a known concentration (e.g., in the range of 20-100 µg/mL).

-

Injection: A fixed volume (e.g., 20 µL) is injected into the chromatograph.

-

Quantification: The peak area of perindopril is measured and compared to that of a standard of known concentration.

Caption: A typical workflow for the analysis of Perindopril by RP-HPLC.

Other Key Techniques

-

UV-Visible Spectrophotometry: A simpler, cost-effective method for the quantification of perindopril, with a maximum absorption wavelength (λmax) around 215 nm.[3][4]

-

Thermal Analysis (TG/DTG): As discussed in the stability section, thermogravimetric analysis (TG) and its derivative (DTG) are instrumental in studying the thermal decomposition of perindopril and determining its kinetic parameters.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the drug substance and to study its compatibility with excipients by observing the characteristic vibrational bands of its functional groups.

Conclusion

The physicochemical properties of perindopril, particularly its erbumine and arginine salts, are well-characterized, providing a solid foundation for formulation development and quality control. The superior stability of the arginine salt presents a clear advantage in terms of shelf life and resistance to environmental stressors. The high solubility of perindopril is a key factor in its BCS Class 3 designation, and its degradation pathways are well understood. The analytical methodologies, especially HPLC, are robust and validated for the reliable characterization and quantification of this important antihypertensive agent. This guide provides the essential technical knowledge for any scientist or professional working with perindopril.

References

- Analytical methods of perindopril, review. (2024, September 12). Vertex AI Search.

- Pathak, K., Kaushal, M., & Patel, H. (2021). Analytical Techniques for the Estimation of Perindopril Erbumine: A Review. Current Pharmaceutical Analysis, 17(2), 185-193.

- Perindopril | C19H32N2O5 | CID 107807. (n.d.). PubChem.

- Figure No. 1 Ir Spectra of Perindopril Erbumine Melting Point... (n.d.). ResearchGate.

- Perindopril erbumine 107133-36-8. (n.d.). Guidechem.

- Perindopril Erbumine | 107133-36-8. (n.d.). Chemical Bull Pvt. Ltd.

- Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. (n.d.). MDPI.

- (PDF) ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. (2017, April 8). ResearchGate.

- RP-HPLC Analytical Method Development and Validation for Bisoprolol Fumarate and Perindopril Erbumine in Pharmaceutical Dosage F. (n.d.). bepols.

- Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. (n.d.). PMC - NIH.

- Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. (2017, January 15). PubMed.

- Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. (2017, January 10). ResearchGate.

- What is the difference between perindopril (angiotensin-converting enzyme (ACE) inhibitor) arginine and perindopril erbumine in terms of treatment?. (2025, October 22). Dr.Oracle.

- Development and in vitro/in vivo evaluation of immediate release perindopril tablets. (n.d.). PubMed.

Sources

A Technical Guide to the In Vitro Mechanism of Action of Perindopril Benzyl Ester

This guide provides a detailed examination of the in vitro mechanism of action of perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions and the experimental methodologies used to characterize its activity. We will explore the conversion of the perindopril benzyl ester prodrug to its active metabolite, perindoprilat, and the subsequent inhibition of the angiotensin-converting enzyme, which is central to its therapeutic effect.

Foundational Principles: The Renin-Angiotensin System and Perindopril's Role

Perindopril is a cornerstone therapy for hypertension and heart failure.[1] Its efficacy stems from its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[2] The key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II.[3] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating aldosterone secretion.[2]

Perindopril itself is a prodrug, specifically this compound.[4][5] It is biologically inert and requires in vivo hydrolysis, primarily by hepatic esterases, to be converted into its active diacid metabolite, perindoprilat .[1][6][7] It is perindoprilat that directly inhibits ACE, leading to reduced angiotensin II levels, decreased vasoconstriction, and consequently, a lowering of blood pressure.[2][3] Furthermore, ACE is also responsible for degrading bradykinin, a potent vasodilator.[1] By inhibiting ACE, perindoprilat increases bradykinin levels, further contributing to its antihypertensive effect.[2]

For in vitro studies, it is crucial to recognize this bioactivation step. Experiments designed to measure direct enzymatic inhibition must utilize the active metabolite, perindoprilat, as this compound will not demonstrate significant activity against purified ACE.

In Vitro Assessment of ACE Inhibition: A Methodological Deep Dive

To rigorously characterize the mechanism of action of perindoprilat in vitro, a multi-faceted approach is required, combining precise quantification of the analyte with robust enzymatic activity assays.

Quantitative Analysis: LC-MS/MS Method for Perindopril and Perindoprilat

Accurate determination of perindopril and perindoprilat concentrations in biological matrices or assay buffers is fundamental for pharmacokinetic and pharmacodynamic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[8][9]

This protocol outlines a validated method for the simultaneous quantification of perindopril and perindoprilat in plasma.[9][10]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated version of perindoprilat or a related ACE inhibitor like ramipril).[10][11]

-

Add 300 µL of acetonitrile to precipitate plasma proteins. This step is critical for removing large macromolecules that can interfere with the analysis and damage the LC column.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation (Reverse-Phase HPLC/UPLC):

-

Mass Spectrometric Detection (Tandem MS):

-

Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

| Parameter | Perindopril | Perindoprilat | Reference |

| Linearity Range | 0.5 - 350.0 ng/mL | 0.1 - 200 ng/mL | [9][11] |

| LLOQ (Lower Limit of Quantification) | 0.5 ng/mL | 0.1 - 0.5 ng/mL | [9] |

| Accuracy (% Bias) | Within ±15% | Within ±15% | [9] |

| Precision (% CV) | < 15% | < 15% | [9] |

| Recovery | 80 - 110% | 80 - 110% | [9] |

Enzymatic Assay: Spectrophotometric Measurement of ACE Inhibition

The most common in vitro method for determining ACE inhibitory activity is based on the spectrophotometric assay developed by Cushman and Cheung.[12] This assay measures the ability of an inhibitor to prevent ACE from converting the substrate Hippuryl-Histidyl-Leucine (HHL) into Hippuric Acid (HA) and the dipeptide His-Leu.[12][13]

The amount of hippuric acid produced is quantified by extracting it with ethyl acetate and measuring its absorbance at 228 nm.[4][12] In the presence of an ACE inhibitor like perindoprilat, the rate of hippuric acid formation is reduced, leading to a lower absorbance reading. The percentage of inhibition is calculated by comparing the absorbance of the sample containing the inhibitor to a control sample without the inhibitor.[12]

This protocol is a standard procedure for determining the half-maximal inhibitory concentration (IC50) of an ACE inhibitor.[12][14]

-

Preparation of Reagents:

-

Assay Buffer: 100 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl.[12]

-

ACE Solution: Reconstitute rabbit lung ACE in cold assay buffer to a final concentration of 100 mU/mL. Prepare this solution fresh daily and keep it on ice.[12]

-

Substrate (HHL) Solution: Dissolve HHL in assay buffer to a final concentration of 5 mM.[12]

-

Test Inhibitor (Perindoprilat): Prepare a stock solution (e.g., 1 mM) in assay buffer. Create a serial dilution to test a range of concentrations.

-

Positive Control: Prepare a stock solution of a known ACE inhibitor, such as Captopril (1 mM), for comparison.[15]

-

Stop Solution: 1 M Hydrochloric Acid (HCl).

-

-

Enzyme Inhibition Reaction:

-

Set up reaction tubes for blank (no enzyme), control (enzyme, no inhibitor), positive control (enzyme + Captopril), and test samples (enzyme + various concentrations of perindoprilat).

-

To the appropriate tubes, add 50 µL of assay buffer (for control), positive control solution, or test inhibitor solution.

-

Add 50 µL of the ACE solution (100 mU/mL) to all tubes except the blank. Add 50 µL of assay buffer to the blank tube instead.

-

Pre-incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[12]

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all tubes.

-

Incubate the reaction mixtures at 37°C for 60 minutes.[12]

-

-

Reaction Termination and Product Quantification:

-

Stop the reaction by adding 250 µL of 1 M HCl to all tubes.[12]

-

Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid product.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and extraction.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic (ethyl acetate) layers.[12]

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness using a vacuum centrifuge or by heating at 95°C.[12]

-

Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.[12]

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer. Use the blank sample to zero the instrument.[4]

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of ACE activity, by fitting the data to a dose-response curve.[16]

-

The IC50 value is a critical parameter for comparing the potency of different ACE inhibitors. A lower IC50 value indicates a more potent inhibitor.

| ACE Inhibitor (Active Form) | Approximate IC50 (nM) | Relative Potency | Reference |

| Perindoprilat | In the low nanomolar range | High | [16][17] |

| Ramiprilat | ~0.54 | Very High | [16] |

| Lisinopril | ~1.23 | High | [16] |

| Enalaprilat | ~1.8 | High | [17] |

| Captopril | In the mid-nanomolar range | Moderate | [16] |

Note: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentration, incubation time) and should be interpreted in the context of the specific experiment. Direct comparisons are most accurate when compounds are tested in parallel under identical conditions.[16]

Conclusion

The in vitro mechanism of action of this compound is fundamentally a two-stage process: bioactivation to the active metabolite perindoprilat, followed by potent and specific inhibition of the angiotensin-converting enzyme. Understanding this mechanism requires robust and validated experimental protocols. The LC-MS/MS method provides the necessary sensitivity and specificity for quantifying the parent drug and its active metabolite, while the classic spectrophotometric ACE inhibition assay offers a reliable means to determine its functional potency (IC50). Together, these methods provide a comprehensive in vitro characterization of perindopril's activity, offering crucial insights for drug development, quality control, and mechanistic research.

References

- Vertex AI Search. (2024). Analytical methods of perindopril, review.

-

Lwin, E. M. P., Gerber, C., Song, Y., Leggett, C., Ritchie, U., Turner, S., & Garg, S. (2017). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. PubMed. Retrieved from [Link]

-

Lees, K. R., Reid, J. L., Scott, M. G., & MacFadyen, R. J. (1989). Clinical pharmacology of perindopril. PubMed. Retrieved from [Link]

-

Macfadyen, R. J., Lees, K. R., & Reid, J. L. (1991). Perindopril. A review of its pharmacokinetics and clinical pharmacology. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk | Request PDF. Retrieved from [Link]

-

Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol - OneLab. Retrieved from [Link]

-

Ogihara, T., Nakao, K., Fukiyama, K., Higaki, J., Ueno, Y., & Iwao, H. (2001). Elimination kinetics of quinaprilat and perindoprilat in hypertensive patients with renal failure on haemodialysis. PubMed. Retrieved from [Link]

-

Le Guellec, C., Gandon, J. M., & Paintaud, G. (1998). Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients. NIH. Retrieved from [Link]

-

Pathak, K., Kaushal, M., & Patel, H. (2021). Analytical Techniques for the Estimation of Perindopril Erbumine: A Review. OUCI. Retrieved from [Link]

-

Sennesael, J., Ali, A., Sweny, P., Vandenburg, M., Slovic, D., Dratwa, M., Resplandy, G., Genissel, P., & Desche, P. (1992). The pharmacokinetics of perindopril and its effects on serum angiotensin converting enzyme activity in hypertensive patients with chronic renal failure. NIH. Retrieved from [Link]

-

Johnston, C. I., Mendelsohn, F. A., Cubela, R. B., Jackson, B., & McGrath, B. P. (1992). Single-dose and steady-state pharmacokinetics and pharmacodynamics of perindopril in hypertensive subjects. PubMed. Retrieved from [Link]

-

Fabris, B., Jackson, B., Johnston, C. I., & Mendelsohn, F. A. (1990). Effects of Perindopril on Angiotensin Converting Enzyme in Tissues of the Rat. PubMed. Retrieved from [Link]

-

E-Filip, M., & Zejc, A. (2022). Permeability of the Perindopril Arginine under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane. NIH. Retrieved from [Link]

-

Hussein, M. Z., & Al-Ali, A. A. (2012). Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril erbumine-layered double hydroxide nanocomposite. Taylor & Francis Online. Retrieved from [Link]

-

Jackson, B., Johnston, C. I., & Mendelsohn, F. A. (1988). Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the two ACE inhibition assays with respect to results for.... Retrieved from [Link]

-

ETFLIN. (n.d.). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). Retrieved from [Link]

-

Assay Genie. (n.d.). ACE2 Assays. Retrieved from [Link]

-

Protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. Retrieved from [Link]

-

ResearchGate. (2025). Development and in vitro / in vivo evaluation of immediate release perindopril tablets. Retrieved from [Link]

-

Vincent, M., Remond, G., Portevin, B., & Laubie, M. (1990). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). PubMed. Retrieved from [Link]

-

Louis, E., Schoofs, M., Jeuniaux, G., Godon, J. P., & Lefebvre, P. J. (1992). Pharmacokinetics of perindopril and its metabolites in healthy volunteers. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Perindopril | Request PDF. Retrieved from [Link]

-

J. Med. Food. (2016). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. NIH. Retrieved from [Link]

- Google Patents. (n.d.). US7291745B2 - Process for the preparation of perindopril.

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Perindopril Erbumine?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 3. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. alentris.org [alentris.org]

- 6. Permeability of the Perindopril Arginine under In Vitro Conditions across Caco-2 Monolayer and Biomimetic Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analytical methods of perindopril, review [wisdomlib.org]

- 9. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 14. etflin.com [etflin.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Context of Perindopril Benzyl Ester in Pharmaceutical R&D

An In-depth Technical Guide to the Solubility and Stability of Perindopril Benzyl Ester for Researchers and Drug Development Professionals

Perindopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension, heart failure, and stable coronary artery disease. It is a prodrug, which upon oral administration, is hydrolyzed in the liver to its active metabolite, perindoprilat. In pharmaceutical manufacturing and development, perindopril is often handled in various salt forms, most commonly as perindopril erbumine (tert-butylamine) or perindopril arginine, to enhance its stability and bioavailability.[1]

This compound, however, serves a different but critical role. It is a key synthetic intermediate in the manufacturing process of perindopril.[2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for process chemists and formulation scientists to optimize reaction conditions, purification strategies, and storage of intermediates, ensuring the final active pharmaceutical ingredient (API) is of high purity and quality.

This guide provides a comprehensive analysis of the solubility and stability of this compound. While direct, published quantitative data for this specific ester is scarce, this document synthesizes information from studies on closely related perindopril salts and provides the fundamental scientific principles and actionable experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Part 1: Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential before delving into its behavior in solution.

-

Chemical Name: Benzyl ester of (2S, 3aS, 7aS)-1-[2-[1-(ethoxycarbonyl)-(S)-butylamino]-(S)-propionyl]octahydroindole-2-carboxylic acid[3]

-

Molecular Formula: C₂₆H₃₈N₂O₅[3]

-

Molecular Weight: 458.6 g/mol [3]

-

Structure: The presence of the benzyl ester group, in addition to the ethyl ester on the side chain, significantly increases the lipophilicity of the molecule compared to the free acid, perindopril, or its salt forms. This dictates its solubility profile, favoring organic solvents over aqueous media.

Part 2: Solubility Profile

Projected Solubility in Common Laboratory Solvents

Table 1: Projected Solubility of this compound

| Solvent Class | Example Solvents | Projected Solubility | Rationale |

| Polar Aprotic | Acetonitrile, THF, DMF, DMSO | High | Capable of hydrogen bonding and dipole-dipole interactions without the risk of ester hydrolysis. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at solvating large organic molecules. |

| Alcohols | Methanol, Ethanol | Moderate to High | Good general solvents for organic molecules, but pose a long-term risk of transesterification. |

| Non-Polar | Toluene, Hexanes | Low to Moderate | May have some solubility, but likely less than more polar organic solvents. |

| Aqueous Buffers | PBS (pH 7.2), Water | Very Low | The high lipophilicity and lack of an easily ionizable group predict poor aqueous solubility. |

Note: This table is a projection. Experimental verification is crucial for any research or development application.

Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol provides a robust method for quantifying the solubility of this compound in a solvent of choice.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Calibrated analytical balance

-

Validated HPLC method for the quantification of this compound

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 20-30 mg). The solid should be in a fine powder form to maximize surface area.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 2 mL) into the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurry to equilibrate for at least 24 hours to ensure saturation is reached. A 48-hour time point is recommended to confirm equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

-

Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using the validated HPLC method.

-

Calculation: Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Part 3: Stability Profile and Degradation Pathways

Perindopril and its derivatives are susceptible to two primary degradation pathways: hydrolysis and intramolecular cyclization.[4][5] The benzyl ester is expected to be vulnerable to both.

-

Hydrolysis: The ester linkages are the most labile points. In the presence of acid or base, the benzyl ester can hydrolyze to form perindopril, and the ethyl ester can hydrolyze to form the active metabolite, perindoprilat. Complete hydrolysis would yield the di-acid.

-

Cyclization (Diketopiperazine Formation): Intramolecular cyclization can occur, leading to the formation of a diketopiperazine derivative. This is a common degradation pathway for dipeptide-like structures such as ACE inhibitors.[5]

Projected Degradation Pathways of this compound

Caption: Major Degradation Pathways of this compound.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies on perindopril salts show significant degradation under acidic, alkaline, oxidative, and thermal stress.[6][7]

Table 2: Summary of Perindopril Stability from Forced Degradation Studies (Literature)

| Stress Condition | Observation on Perindopril Salts | Expected Impact on Benzyl Ester |

| Acid Hydrolysis | Significant degradation observed.[6][8] | High. Both ester linkages are susceptible to acid-catalyzed hydrolysis. |

| Alkaline Hydrolysis | Significant degradation observed.[6][8] | High. Base-catalyzed hydrolysis (saponification) of the esters is expected to be rapid. |

| Oxidation (H₂O₂) | Significant degradation observed.[6][9] | Moderate to High. The secondary amine and other parts of the molecule may be susceptible to oxidation. |

| Thermal (Dry Heat) | Significant degradation observed.[6] | Moderate to High. Heat can accelerate both hydrolysis (if moisture is present) and cyclization to the DKP. |

| Photolytic | Moderate degradation observed.[6] | Moderate. The aromatic benzyl group may increase photosensitivity compared to the erbumine salt. |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

-

This compound

-

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

-

Stress Agents: 1N HCl, 1N NaOH, 30% H₂O₂

-

Forced-air oven, photostability chamber

-

pH meter, volumetric flasks, pipettes

-

Validated stability-indicating HPLC method

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for a defined period (e.g., 2 hours). Withdraw samples at intervals, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.

-

Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature. Due to expected rapid degradation, sample at shorter intervals (e.g., 0, 15, 30, 60 minutes). Neutralize with 1N HCl and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours), protected from light. Dilute for analysis.

-

Thermal Degradation: Store a solid sample of this compound in a forced-air oven at an elevated temperature (e.g., 80°C) for a set duration (e.g., 48 hours). Also, store a solution sample under the same conditions. Prepare for analysis by dissolving/diluting as appropriate.

-

Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). Analyze against a dark control sample.

-

Analysis: All stressed samples should be analyzed using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak (this compound) from all major degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

Conclusion: Practical Recommendations for Laboratory Use

Based on its projected physicochemical properties and the known behavior of related compounds, this compound should be regarded as a lipophilic and moderately stable intermediate. For researchers and drug development professionals, the following best practices are recommended:

-

Storage: Store the solid material in well-sealed containers at controlled room temperature or refrigerated (2-8°C), protected from light and moisture, to minimize hydrolytic and photolytic degradation.

-

Solution Preparation: For creating stock solutions for synthetic use or analysis, prefer polar aprotic solvents like acetonitrile or DMF. If alcoholic solvents are used, prepare solutions fresh and use them promptly to avoid potential transesterification. Aqueous solutions should be avoided due to extremely low solubility and high potential for hydrolysis.

-

Handling: Be mindful of the pH environment. Exposure to strong acids or bases will rapidly degrade the material. Ensure all reaction and analytical work is conducted within a controlled pH range if aqueous media are unavoidable.

By understanding these principles and employing the detailed protocols provided, scientists can effectively manage this compound in a laboratory setting, ensuring the integrity of their research and the quality of the synthetic process.

References

- Chaudhary, A. and Dave, J. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Erbumine, Indapamide and Amlodipine Besylate in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), pp.6267-6278.

- Debska, B., Czerwińska, K. and Kaza, M. (2008). The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 48(2), pp.349-355.

-

Palakeeti, B., Rao, P.N. and Chinta, J.P. (2021). Development of new stability indicating UPLC-UV method for the extraction and quantification of perindopril and indapamide from human plasma. ResearchGate. [Online] Available at: [Link]

- El-Kimary, E.I., Khamis, E.F. and Belal, S.F. (2018). A new stability-indicating UPLC method for simultaneous determination of perindopril arginine and amlodipine besylate in their dosage form. Analytical Chemistry: An Indian Journal, 12(4).

- Gherman, S.V., Gâz, S.A. and Vlase, L. (2017). Comparative Solid-State Stability of Perindopril Active Substance vs.

- Szerkus, O., Jacyna, J. and Gibiński, P. (2016). Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. Acta Poloniae Pharmaceutica, 73(2), pp.347-355.

- Tótoli, E.G., de Souza, A.C. and Salgado, H.R.N. (2024).

- Kumar, A., Kumar, A. and Singh, A. (2017). Method development and validation of HPLC tandem/mass spectrometry for quantification of perindopril arginine and amlodipine besylate combination in bulk and pharmaceutical formulations. Journal of Taibah University Medical Sciences, 12(5), pp.439-446.

- Sahoo, S.K., Giri, R.K. and Barik, B.B. (2010). Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide in a formulation.

-

Kumar, N.S., Sreenivasulu, V. and Ramachandra, B. (2018). A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. ResearchGate. [Online] Available at: [Link]

-

Gherman, S.V., Gâz, S.A. and Vlase, L. (2017). Kinetic Study on the Isomerization of Perindopril by HPLC. ResearchGate. [Online] Available at: [Link]

- Rao, P.S., Krishna, K.M. and Kumar, K.V. (2016). Stability Indicating Validated RP-HPLC Method for Simultaneous Determination of Perindopril Erbumine and Amlodipine Besylate in Pharmaceutical Dosage form. International Journal of Pharmaceutical Sciences Review and Research, 41(2), pp.100-106.

- Reddy, G.S., Kumar, A. and Reddy, B.M. (2025). Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bisoprolol Fumarate in Pure and Pharmaceutical Dosage Forms. Research Square.

-

Alentris Research Pvt. Ltd. (n.d.). This compound. [Online] Available at: [Link]

-

Gherman, S.V., Gâz, S.A. and Vlase, L. (2017). Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. MDPI. [Online] Available at: [Link]

- Cipla Limited. (2005). Process for the preparation of perindopril. Google Patents.

-

PubChem. (n.d.). This compound. [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 3. alentris.org [alentris.org]

- 4. The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

A Technical Guide to the Spectroscopic Characterization of Perindopril Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for perindopril benzyl ester, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, perindopril. As a critical quality control and research tool, understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is paramount for ensuring the identity, purity, and structural integrity of this pharmaceutical compound. This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the observed signals and the experimental protocols to obtain high-fidelity results.

Introduction to this compound and the Imperative of Spectroscopic Analysis

Perindopril is a widely prescribed medication for the treatment of hypertension and heart failure. Its synthesis involves several key intermediates, with this compound being a crucial precursor. The chemical structure of this compound, (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester, is complex, featuring multiple chiral centers and various functional groups.

Spectroscopic analysis provides a non-destructive window into the molecular architecture of this compound. Each technique offers a unique piece of the structural puzzle:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms, their chemical environment, and stereochemistry.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule and can provide structural information through fragmentation analysis.

This guide will delve into each of these techniques, presenting both the expected data based on the known structure and the methodologies to acquire and interpret this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is expected to be complex due to the large number of protons in different chemical environments. The following table summarizes the predicted chemical shifts, multiplicities, and assignments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.40 | m | 5H | Aromatic protons of the benzyl group |

| ~ 5.15 | s | 2H | -CH₂- of the benzyl ester |

| ~ 4.10 | q | 2H | -O-CH₂- of the ethyl ester |

| ~ 3.50 - 4.00 | m | 3H | Protons on the octahydroindole ring |

| ~ 2.80 - 3.20 | m | 2H | Protons adjacent to nitrogen |

| ~ 2.50 | br s | 1H | N-H proton |

| ~ 1.10 - 2.20 | m | ~14H | Aliphatic protons of the octahydroindole and butyl groups |

| ~ 1.25 | t | 3H | -CH₃ of the ethyl ester |

| ~ 0.90 | t | 3H | -CH₃ of the butyl group |

Predicted ¹³C NMR Spectral Data for this compound

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C=O of the esters and amide |

| ~ 135 - 136 | Quaternary aromatic carbon of the benzyl group |

| ~ 128 - 129 | Aromatic CH carbons of the benzyl group |

| ~ 66 - 67 | -CH₂- of the benzyl ester |

| ~ 60 - 61 | -O-CH₂- of the ethyl ester |

| ~ 50 - 65 | Carbons of the octahydroindole ring adjacent to nitrogen |

| ~ 20 - 40 | Aliphatic carbons of the octahydroindole and butyl groups |

| ~ 14 | -CH₃ of the ethyl ester |

| ~ 13 | -CH₃ of the butyl group |

Structural Confirmation Workflow using NMR

Caption: NMR workflow for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on available data for related structures, the following absorptions are anticipated[1]:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretching vibration of the secondary amine |

| ~ 2930 | Strong | C-H stretching vibrations of aliphatic groups |

| ~ 1744 | Strong | C=O stretching vibration of the benzyl ester |

| ~ 1732 | Strong | C=O stretching vibration of the ethyl ester |

| ~ 1644 | Strong | C=O stretching vibration of the tertiary amide |

| ~ 1568 | Medium | N-H bending vibration |

| ~ 1450 & 1375 | Medium | C-H bending vibrations |

| ~ 1200 - 1000 | Strong | C-O stretching vibrations of the esters |

| ~ 700 - 750 | Strong | C-H out-of-plane bending of the aromatic ring |

The presence of multiple strong carbonyl absorptions is a key feature, and their specific frequencies can help distinguish between the different ester and amide environments.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is a definitive piece of evidence for its identity.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (using Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).

-

Acquire the mass spectrum in positive ion mode.

-

The instrument should be calibrated to ensure high mass accuracy.

Interpretation of the Mass Spectrum of this compound

Molecular Ion: The molecular formula of this compound is C₂₆H₃₈N₂O₅. The expected monoisotopic mass is 458.2781 Da[2]. In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 459.2859.

Key Fragmentation Pathways: While a detailed fragmentation study would require tandem MS (MS/MS), some predictable fragmentation patterns can be anticipated:

-

Loss of the benzyl group (C₇H₇, 91 Da): This would result in a fragment ion at m/z 368.

-

Loss of the benzyloxycarbonyl group (C₈H₇O₂, 135 Da): This would lead to a fragment at m/z 324.

-

Cleavage of the ethyl ester group: Loss of ethoxy radical (-OC₂H₅, 45 Da) or ethylene (C₂H₄, 28 Da) from fragment ions.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and HRMS, provides an unambiguous confirmation of its chemical structure. This technical guide has outlined the expected spectral data and provided robust experimental protocols for their acquisition. For researchers and scientists in the pharmaceutical industry, the application of these techniques is not merely a procedural step but a fundamental aspect of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. The convergence of data from these orthogonal analytical methods provides the highest level of confidence in the identity and purity of this compound.

References

- US Patent 7291745B2, Process for the preparation of perindopril.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-Depth Technical Guide to the In Vitro Enzymatic Activity of Perindopril

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

Perindopril is a cornerstone angiotensin-converting enzyme (ACE) inhibitor administered as an ester prodrug to enhance oral bioavailability. Its therapeutic efficacy is entirely dependent on its bioactivation to the active diacid metabolite, perindoprilat. This conversion is a classic example of esterase-mediated hydrolysis, primarily catalyzed by human carboxylesterase 1 (CES1) in the liver. Understanding the kinetics and dynamics of this enzymatic process is critical for drug development, enabling the prediction of in vivo clearance, pharmacokinetic variability, and potential drug-drug interactions.

This technical guide provides a comprehensive framework for investigating the in vitro enzymatic activity of perindopril. We move beyond simple protocols to explain the causality behind experimental design, from selecting the appropriate biological matrix—such as human liver microsomes or recombinant enzymes—to employing the gold-standard LC-MS/MS analytical techniques for quantification. Detailed, field-tested protocols for both the hydrolysis assay and the subsequent functional validation of the generated perindoprilat via ACE inhibition assays are provided. This guide is structured to empower researchers to design, execute, and interpret robust in vitro studies, ensuring data integrity and providing actionable insights for preclinical and clinical development programs.

Introduction: The Prodrug Strategy of Perindopril

Perindopril is a highly effective, long-acting ACE inhibitor used in the management of hypertension and heart failure.[1][2] The pharmacologically active molecule, perindoprilat, is a potent inhibitor of ACE but exhibits poor oral absorption due to its high polarity. To overcome this limitation, perindopril is synthesized and administered as an ethyl ester prodrug.[2][3] This esterification masks the polar carboxyl groups, increasing lipophilicity and facilitating absorption from the gastrointestinal tract.

Following absorption, the therapeutic action of perindopril is contingent upon the enzymatic hydrolysis of its ethyl ester group to release the active perindoprilat.[2][4] This bioactivation step is the central focus of our investigation.

A Note on "Perindopril Benzyl Ester": The term "this compound" refers to a key intermediate used during the chemical synthesis of perindopril.[3][5][6] While the enzymatic hydrolysis of this benzyl ester could be studied, it is not the therapeutically administered prodrug. The critical enzymatic activity for pharmacokinetic and pharmacodynamic characterization in drug development is the hydrolysis of the ethyl ester of the final perindopril drug substance. This guide will focus on the bioactivation of the marketed prodrug, perindopril.

The logical pathway from synthesis to bioactivation and ultimately to therapeutic action is a critical concept for researchers.

The Enzymatic Machinery: Carboxylesterase 1 (CES1)

The bioactivation of perindopril is not a random chemical event but a highly specific enzymatic reaction. Carboxylesterases (CES) are the primary enzymes responsible for the hydrolysis of a vast array of ester-containing drugs.[7][8]

-

Key Enzyme: Human Carboxylesterase 1 (CES1) is the major hydrolase in the human liver and is definitively identified as the principal enzyme responsible for converting perindopril to perindoprilat.[9][10] While other esterases exist, the predominance of CES1 in the liver—the primary site of first-pass metabolism—makes it the most clinically relevant.[8][10]

-

Tissue Distribution: CES1 is most abundantly expressed in the liver, with significantly lower levels in other tissues like the lungs and kidneys.[10] This expression pattern dictates that the majority of perindopril bioactivation occurs in the liver. In contrast, another major isoform, CES2, is highly expressed in the intestine but does not readily hydrolyze perindopril.[8][9]

-

Kinetics: The hydrolysis of perindopril by CES1 typically follows Michaelis-Menten kinetics, which describes the relationship between substrate concentration and the rate of reaction.[9] Determining the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), is a primary goal of in vitro studies.

Designing the In Vitro Hydrolysis Assay

The objective of the in vitro hydrolysis assay is to accurately measure the rate of perindoprilat formation from its parent prodrug under controlled laboratory conditions. The choice of the in vitro system is the most critical decision in the experimental design.

Selecting the In Vitro System

| In Vitro System | Description & Rationale | Key Advantages | Causality & Considerations |

| Human Liver Microsomes (HLM) | Vesicles of the endoplasmic reticulum isolated from human liver tissue.[11] Why: HLM are rich in Phase I metabolic enzymes, including CES1, making them the industry standard for initial metabolic stability screening.[12][13][14] | - High concentration of relevant enzymes.- Well-characterized and commercially available.- Cost-effective for screening. | Represents the primary site of metabolism. Lacks cytosolic enzymes, but CES1 is membrane-bound. Inter-donor variability in enzyme activity exists and should be considered by using pooled HLM from multiple donors.[15] |

| Human Liver S9 Fraction | A supernatant fraction of liver homogenate containing both microsomal and cytosolic enzymes.[11] Why: Provides a more complete metabolic picture than microsomes alone. | - Contains both microsomal and cytosolic enzymes.- Useful for understanding the full metabolic potential of the liver. | Increased complexity can sometimes make data interpretation more difficult. For ester hydrolysis primarily driven by microsomal CES1, the additional complexity may not be necessary. |

| Recombinant Human CES1 (rhCES1) | Purified CES1 enzyme expressed in a host cell line (e.g., insect or bacterial cells). Why: Allows for the study of a single enzyme in isolation, which is essential for reaction phenotyping (i.e., confirming which enzyme is responsible).[9] | - Eliminates confounding metabolism from other enzymes.- Provides precise kinetic data (Km, Vmax) for the specific enzyme. | Lacks the native lipid membrane environment, which can sometimes influence enzyme kinetics. Does not account for the contributions of other enzymes or transporters. |

| Cryopreserved Human Hepatocytes | Intact, viable liver cells. Why: Considered the "gold standard" as they contain the full complement of metabolic enzymes, cofactors, and transporters in their natural cellular environment.[16][17] | - Most physiologically relevant in vitro model.- Integrates uptake, metabolism, and efflux.- Can predict in vivo clearance more accurately. | - Higher cost and more complex to use.- Limited lifespan in culture.- Lower throughput compared to subcellular fractions. |

For routine characterization of perindopril's enzymatic activity, Human Liver Microsomes (HLM) offer the best balance of physiological relevance, cost, and ease of use. Recombinant CES1 should be used to confirm the specific contribution of this enzyme.

Experimental Protocol: Perindopril Hydrolysis in HLM

This protocol provides a self-validating system for determining the rate of perindoprilat formation.

1. Reagents and Materials:

-

Perindopril (parent prodrug)

-

Perindoprilat (metabolite analytical standard)

-

Internal Standard (IS): e.g., Perindoprilat-d4 or a structurally similar ACE inhibitor like Ramipril.[18]

-

Pooled Human Liver Microsomes (e.g., from 50 donors)

-

NADPH Regeneration System (optional, to support any minor oxidative metabolism)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC-grade, containing 0.1% formic acid

-

Ice-cold "Stop Solution" (e.g., Acetonitrile with Internal Standard)

-

96-well incubation plates and analytical plates

2. Step-by-Step Methodology:

-

Preparation:

-

Thaw HLM on ice. Determine the protein concentration (typically provided by the vendor).

-

Prepare a working solution of Perindopril in a minimal amount of organic solvent (e.g., DMSO), then dilute in phosphate buffer. Causality: Keeping the final organic solvent concentration below 0.5-1% is crucial to avoid inhibiting enzyme activity.[12]

-

Prepare the "Stop Solution" by adding the Internal Standard to ice-cold ACN at a known concentration (e.g., 100 ng/mL).

-

-

Incubation (performed in triplicate):

-

On a 96-well plate, pre-warm a mixture of phosphate buffer and HLM (final protein concentration of 0.5-1.0 mg/mL) at 37°C for 5 minutes.

-

Initiate the reaction by adding the Perindopril working solution to the wells. The final substrate concentration should be tested at several levels, for example, a single concentration near the expected Km or a range (e.g., 1-100 µM) for kinetic determination.

-

Control Wells:

-

T=0 Control: Immediately after adding perindopril, add 2-3 volumes of ice-cold Stop Solution to a set of wells. This establishes the baseline at the start of the reaction.

-

Negative Control: Prepare wells with perindopril and buffer but without HLM (or with heat-inactivated HLM). This confirms that the conversion is enzymatic and not due to chemical degradation.

-

-

Incubate the plate at 37°C with gentle shaking.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of the ice-cold Stop Solution.

-

-

Sample Preparation for Analysis:

-

After adding the Stop Solution, centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well analytical plate for LC-MS/MS analysis.

-

The following workflow diagram illustrates this experimental process.

Analytical Quantification: LC-MS/MS

Accurate quantification of both the disappearance of the parent drug (perindopril) and the appearance of the metabolite (perindoprilat) is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity.[1][18][19]

-

Principle: LC separates the compounds in the sample mixture based on their physicochemical properties (e.g., polarity). The mass spectrometer then ionizes the compounds and measures their mass-to-charge ratio (m/z). Tandem MS (MS/MS) isolates a specific parent ion and fragments it, detecting a specific product ion. This parent-product ion transition is highly specific to the analyte, minimizing interference from the complex biological matrix.[19]

-

Typical Method Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column is common.[1][19]

-

Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve ionization.[19]

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is used to track the specific mass transitions for perindopril, perindoprilat, and the internal standard. For example, a known mass transition for perindopril is m/z 369.10 → 172.00, and for perindoprilat is m/z 339.00 → 168.10.[19]

-

-

Role of the Internal Standard (IS): The IS is added at a constant concentration to all samples and standards. It co-elutes with the analyte and experiences similar matrix effects or variations during sample preparation and injection. The final quantification is based on the ratio of the analyte peak area to the IS peak area. This corrects for potential errors, dramatically improving the accuracy and precision of the results.[18]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to plot the concentration of perindoprilat formed over time.

-

Rate of Formation: For initial screening, the rate is often determined from the linear portion of the concentration-time curve (e.g., the first 15-30 minutes). The rate (pmol/min/mg protein) is the slope of this line divided by the HLM protein concentration.

-

Kinetic Parameter Determination: To determine Km and Vmax, the experiment is repeated across a range of perindopril concentrations. The initial rates of formation at each concentration are then plotted on a Michaelis-Menten curve and fitted with non-linear regression software (e.g., GraphPad Prism).

-

Intrinsic Clearance (CLint): This parameter represents the intrinsic metabolic capacity of the liver and is calculated as Vmax / Km . It is a crucial value for predicting in vivo hepatic clearance.

Table 1: Example Data Presentation for Perindopril Kinetic Parameters

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | CLint (µL/min/mg protein) |

| Pooled HLM | Perindopril | Value ± SD | Value ± SD | Value ± SD |

| rhCES1 | Perindopril | Value ± SD | Value ± SD | Value ± SD |

Functional Confirmation: The ACE Inhibition Assay

Demonstrating the formation of perindoprilat is only half the story. It is essential to confirm that the metabolite generated in vitro is pharmacologically active. This is achieved by testing its ability to inhibit ACE.[20]

-

Principle: ACE activity is measured by monitoring the cleavage of a specific substrate. The assay is run in the presence and absence of the in vitro-generated perindoprilat. A reduction in substrate cleavage indicates ACE inhibition.[20][21]

-

Common Substrates:

-

Hippuryl-Histidyl-Leucine (HHL): ACE cleaves HHL to produce hippuric acid (HA), which can be extracted and measured by spectrophotometry at 228 nm or separated by HPLC.[20]

-

Fluorogenic Substrates: More modern kits use synthetic substrates that release a fluorescent molecule upon cleavage, providing a simpler and more sensitive plate-based readout.[22][23]

-

Experimental Workflow: ACE Inhibition

-

Generate Metabolite: Perform the HLM hydrolysis assay as described in Section 3.2, but on a larger scale to produce sufficient perindoprilat. Stop the reaction and process the sample to get a clean supernatant.

-

Prepare Dilutions: Create a serial dilution of the supernatant containing the generated perindoprilat.

-

Run ACE Assay: Use a commercial ACE inhibition assay kit (e.g., from Sigma-Aldrich, Dojindo, or Elabscience) following the manufacturer's instructions.[21][22][24]

-

Incubate: Add the ACE enzyme, the substrate, and the dilutions of your generated metabolite to a 96-well plate.

-

Measure Signal: After incubation, measure the fluorescence or absorbance using a plate reader.

-

Calculate Inhibition: Compare the signal in the wells containing perindoprilat to the control wells (enzyme + substrate only). Calculate the percentage of inhibition for each dilution.

-

Determine IC50: Plot the percent inhibition against the concentration of perindoprilat and fit the data to a dose-response curve to determine the IC50 (the concentration required to inhibit 50% of ACE activity). This value should be comparable to the IC50 of an authentic perindoprilat standard.

Conclusion

The in vitro assessment of perindopril's enzymatic conversion to perindoprilat is a foundational element of its preclinical characterization. By employing robust systems like human liver microsomes and precise analytical methods such as LC-MS/MS, researchers can accurately determine key metabolic parameters like intrinsic clearance. This data is vital for building pharmacokinetic models, predicting human dosage, and assessing the potential for drug-drug interactions involving CES1 inhibitors or inducers.[25] Functional confirmation with an ACE inhibition assay provides an indispensable link between metabolic conversion and pharmacological activity. This integrated approach, grounded in sound experimental design and causality, ensures the generation of high-quality, reliable data to confidently advance drug development programs.

References

-

National Center for Biotechnology Information (2024). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC. NIH. Available at: [Link]

-

Perindopril Review (2024). Analytical methods of perindopril, review. Available at: [Link]

-

MDPI (2020). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Available at: [Link]

-

Andrew Alliance (n.d.). ACE Inhibition Assay - Protocol. OneLab. Available at: [Link]

-

PubMed (2021). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Available at: [Link]

-

ITQB NOVA (n.d.). In vitro models for prediction of drug absorption and metabolism. Available at: [Link]

-

Elabscience (n.d.). Angiotensin Converting Enzyme (ACE1) Activity Assay Kit. Available at: [Link]

-

Creative BioMart (n.d.). Angiotensin I Converting Enzyme Activity Assay Kit. Available at: [Link]

-

Dojindo Molecular Technologies (n.d.). ACE Inhibitory Activity Assay ACE Kit - WST. Available at: [Link]

-

ResearchGate (2015). In Vitro Methods used for Ester Prodrug Screening Screening Tool.... Available at: [Link]

-

Pharmacy (2016). SIMULTANEOUS DETERMINATION OF PERINDOPRIL AND PERINDOPRILATE IN PLASMA: DEVELOPMENT AND VALIDATION OF TECHNIQUES. Available at: [Link]

-

ResearchGate (2019). The Effect of ACE Inhibitor (perindopril) on Peroxidase Activity in vitro Conditions. Available at: [Link]

-

PubMed Central (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Available at: [Link]

-

PubMed (2013). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. Available at: [Link]

-

Springer Link (2017). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Available at: [Link]

- Google Patents (n.d.). US7291745B2 - Process for the preparation of perindopril.

-

ResearchGate (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]

-

NIH (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Available at: [Link]

-

ResearchGate (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Available at: [Link]

-

PubMed (1991). Use of human and animal liver microsomes in drug metabolic studies. Available at: [Link]

-

Scilit (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Available at: [Link]

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Available at: [Link]

-

PubMed (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Available at: [Link]

-

NIH (2011). Carboxylesterase inhibitors. Available at: [Link]

-

PubMed (1988). Perindopril. A review of its pharmacokinetics and clinical pharmacology. Available at: [Link]

- Google Patents (n.d.). EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes.

Sources

- 1. Analytical methods of perindopril, review [wisdomlib.org]

- 2. Perindopril. A review of its pharmacokinetics and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alentris.org [alentris.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Scilit [scilit.com]

- 15. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 21. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]

- 22. 血管紧张素 I 转换酶(ACE)活性测试试剂盒(荧光) sufficient for 200 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 23. Angiotensin I Converting Enzyme Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 24. Angiotensin Converting Enzyme (ACE1) Activity Assay Kit - Elabscience® [elabscience.com]

- 25. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthetic Evolution of Perindopril Benzyl Ester: A Technical Guide

This guide provides an in-depth exploration of the discovery and synthetic history of perindopril, with a specific focus on the pivotal role of its benzyl ester intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal factors behind key experimental decisions, details the evolution of synthetic strategies, and presents validated protocols for the synthesis and analysis of this significant angiotensin-converting enzyme (ACE) inhibitor.

Introduction: The Quest for a Superior ACE Inhibitor